1-Undecyne
CAS No.: 2243-98-3
Cat. No.: VC21063259
Molecular Formula: C11H20
Molecular Weight: 152.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243-98-3 |
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Molecular Formula | C11H20 |
Molecular Weight | 152.28 g/mol |
IUPAC Name | undec-1-yne |
Standard InChI | InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3 |
Standard InChI Key | YVSFLVNWJIEJRV-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC#C |
Canonical SMILES | CCCCCCCCCC#C |
Boiling Point | 196.0 °C |
Melting Point | -25.0 °C |
Introduction
Physical and Chemical Properties
1-Undecyne, with the molecular formula C₁₁H₂₀, is a colorless to light yellow oily liquid with a characteristic odor. It has a molecular weight of 152.28 g/mol and possesses several distinctive physical properties that influence its handling and applications .
Basic Identifiers
Parameter | Value |
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CAS Registry Number | 2243-98-3 |
IUPAC Name | Undec-1-yne |
Molecular Formula | C₁₁H₂₀ |
Molecular Weight | 152.28 g/mol |
InChIKey | YVSFLVNWJIEJRV-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC#C |
The compound is also known by several synonyms including 1-Hendecyne, n-Nonylacetylene, Rutylidene, and Undecane-1-yne .
Physical Properties
The physical properties of 1-Undecyne are crucial for understanding its behavior in various applications and reaction conditions:
1-Undecyne exhibits reduced pressure boiling points that are significantly lower than at standard pressure. For example, at 0.013 bar, the boiling point is reported to be 346 K (73°C) .
Solubility Profile
The solubility characteristics of 1-Undecyne affect its applications in various reaction media:
Preparation Methods
Several synthetic approaches have been developed for the preparation of 1-Undecyne, allowing for its production at both laboratory and industrial scales.
Alkylation of Acetylene
The most common method for synthesizing 1-Undecyne involves the alkylation of acetylene with 1-bromodecane in the presence of a strong base:
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A base such as sodium amide (NaNH₂) is typically employed to deprotonate acetylene, forming an acetylide anion.
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The acetylide anion then undergoes nucleophilic substitution with 1-bromodecane to form 1-Undecyne.
This reaction proceeds efficiently under controlled conditions and yields high-purity 1-Undecyne .
Dehydrohalogenation
Another approach involves the dehydrohalogenation of vicinal dihalides:
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1,1-Dibromoundecane or 1,2-dibromoundecane is treated with a strong base such as potassium hydroxide in alcoholic solution.
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The base promotes elimination of hydrogen bromide, resulting in the formation of 1-Undecyne.
This method is sometimes preferred when starting materials like dihalides are more readily available than acetylene .
Chemical Reactivity
The terminal alkyne functionality in 1-Undecyne confers specific reactivity patterns that are exploited in various synthetic applications.
Oxidation Reactions
1-Undecyne undergoes oxidation reactions with various oxidizing agents:
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Oxidation with potassium permanganate (KMnO₄) leads to the formation of carboxylic acids through cleavage of the triple bond.
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Ozonolysis of 1-Undecyne results in the formation of carboxylic acids or ketones depending on the reaction conditions .
Reduction Reactions
The triple bond in 1-Undecyne can be reduced to form the corresponding alkenes or alkanes:
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Catalytic hydrogenation using hydrogen gas in the presence of palladium or nickel catalysts can produce either 1-undecene (partial reduction) or undecane (complete reduction).
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Chemical reduction using reagents like lithium aluminum hydride can also be employed to reduce the triple bond .
Addition Reactions
The triple bond in 1-Undecyne can undergo various addition reactions:
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Hydration in the presence of mercury catalysts leads to the formation of ketones.
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Halogenation with bromine or chlorine forms the corresponding dihalides.
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Hydrohalogenation with hydrogen halides produces vinyl halides or geminal dihalides depending on reaction conditions .
Coupling Reactions
1-Undecyne participates in various metal-catalyzed coupling reactions:
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Sonogashira coupling with aryl halides in the presence of palladium catalysts and copper co-catalysts forms arylalkynes.
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Alkyne metathesis reactions can be used to form new carbon-carbon bonds .
Mechanistic Considerations
The reactivity of 1-Undecyne is primarily governed by the acidity of the terminal hydrogen atom (pKa ≈ 25) and the electron-rich triple bond. The terminal hydrogen can be readily deprotonated by strong bases like sodium amide or butyllithium, forming acetylide anions that serve as nucleophiles in various reactions. This property is extensively utilized in carbon-carbon bond-forming reactions that are central to organic synthesis .
Applications
1-Undecyne finds applications across various fields due to its versatile reactivity and specific physical properties.
Organic Synthesis
In organic synthesis, 1-Undecyne serves as a valuable building block and intermediate:
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It functions as a reagent in various synthesis processes, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
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The compound is utilized as a precursor for the synthesis of more complex molecules, including those with biological activity .
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1-Undecyne derivatives are employed in the preparation of antimalarial and antitrypanosomal agents, highlighting its importance in medicinal chemistry .
The Sonogashira coupling reaction, which uses 1-Undecyne as a starting material, has been documented in the synthesis of alkynylated picolinic derivatives that serve as key intermediates in the preparation of pharmaceutically relevant compounds .
Biological Applications
Recent research has identified potential biological applications for 1-Undecyne:
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The compound has been explored in the context of bacterial communication systems, particularly in relation to the closely related 1-undecene .
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Some derivatives of 1-Undecyne have shown promise as positive allosteric modulators of serotonin receptors, suggesting potential applications in neuropsychiatric research .
Industrial Applications
In industrial settings, 1-Undecyne is utilized for:
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Production of specialty chemicals that serve as intermediates in various manufacturing processes.
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Development of polymer precursors, where the triple bond functionality allows for specific polymerization reactions.
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Creation of surfactants and other surface-active agents that exploit the compound's amphiphilic properties .
Biochemical Significance
Recent investigations have uncovered interesting biochemical aspects related to 1-Undecyne and its derivatives.
Microbial Biosynthesis of Related Compounds
Of particular interest is the biosynthesis of 1-undecene, a closely related compound that differs from 1-Undecyne by having a double bond instead of a triple bond at the terminal position:
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Research has identified that Pseudomonas species produce 1-undecene as a ubiquitous hydrocarbon semivolatile metabolite .
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The biosynthetic pathway involves an unprecedented family of nonheme iron-dependent enzymes called UndA that convert medium-chain fatty acids to terminal olefins .
The enzyme UndA specifically catalyzes the conversion of lauric acid (C12:0 fatty acid) to 1-undecene through an oxidative decarboxylation mechanism:
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The reaction requires Fe²⁺ as a cofactor and molecular oxygen as an oxidant.
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The process involves activation at the β-carbon position of the fatty acid substrate.
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The reaction consumes approximately one equivalent of O₂ to produce close to one equivalent of the terminal alkene .
This enzymatic system represents a novel biochemical pathway for hydrocarbon production in microorganisms and has implications for biofuel research and industrial biotechnology .
Antimicrobial Properties
Some derivatives of 1-Undecyne have been investigated for their antimicrobial properties:
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When incorporated into antimicrobial peptides like nisin, hydrophobic tails resembling undecynes can modify the bioactivity profile against certain bacterial strains .
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These modifications can potentially enhance efficacy against specific Gram-positive bacteria, though effects vary depending on the target organism .
The mechanism likely involves disruption of bacterial cell membranes due to the hydrophobic nature of the undecyne structure, which can alter the amphiphilic balance of antimicrobial peptides .
Analytical Methods
Several analytical techniques are employed for the detection, quantification, and characterization of 1-Undecyne in various matrices.
Spectroscopic Methods
Infrared (IR) spectroscopy provides characteristic absorption bands for 1-Undecyne:
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The terminal C≡C-H stretching vibration appears around 3300 cm⁻¹.
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The C≡C stretching vibration is observed around 2100-2200 cm⁻¹.
These spectral features are diagnostic for terminal alkynes and can be used for identification purposes .
Chromatographic Analysis
Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used for the analysis of 1-Undecyne:
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The compound typically shows characteristic fragmentation patterns in the mass spectrum.
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GC retention indices on standard columns provide additional identification parameters.
These analytical methods are essential for monitoring reactions involving 1-Undecyne and for assessing the purity of synthesized material .
Hazard Category | Description |
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Flash Point | 65°C (149°F) |
Hazard Statement | H227 (Combustible liquid) |
Precautionary Statements | P210, P280, P370+P378, P501 |
1-Undecyne is classified as a combustible liquid with a flash point of 65°C, necessitating appropriate safety precautions during handling and storage .
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